molecular formula C13H16INO2 B572356 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one CAS No. 1245646-02-9

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one

Cat. No.: B572356
CAS No.: 1245646-02-9
M. Wt: 345.18
InChI Key: IZCBEQINRKNTAT-UHFFFAOYSA-N
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Description

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one is a chemical compound with the molecular formula C13H16INO2 and a molecular weight of 345.18 g/mol This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

The synthesis of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one involves several steps, including the formation of the piperidine ring and the introduction of the iodine and methoxybenzyl groups. One common synthetic route involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxybenzyl group: This step typically involves the use of para-methoxybenzyl chloride as a reagent, which reacts with the piperidine ring to form the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Iodo-1-(4-methoxybenzyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the methoxybenzyl group allows the compound to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Iodo-1-(4-methoxybenzyl)piperidin-2-one can be compared with other similar compounds, such as:

    3-Iodo-1-benzylpiperidin-2-one: Similar structure but lacks the methoxy group.

    3-Iodo-1-(4-methylbenzyl)piperidin-2-one: Similar structure but has a methyl group instead of a methoxy group.

    3-Iodo-1-(4-chlorobenzyl)piperidin-2-one: Similar structure but has a chlorine atom instead of a methoxy group.

The presence of the methoxy group in this compound makes it unique, as it can influence the compound’s reactivity and interactions with biological targets .

Properties

IUPAC Name

3-iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-17-11-6-4-10(5-7-11)9-15-8-2-3-12(14)13(15)16/h4-7,12H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCBEQINRKNTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744805
Record name 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245646-02-9
Record name 3-Iodo-1-[(4-methoxyphenyl)methyl]piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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